![molecular formula C19H22ClN7O3 B8180666 1-[(3S,4S)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B8180666.png)
1-[(3S,4S)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one
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描述
1-[(3S,4S)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C19H22ClN7O3 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
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生物活性
The compound 1-[(3S,4S)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one is a complex organic molecule with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of small molecule inhibitors and features several functional groups that enhance its biological activity. The molecular weight is approximately 431.9 g/mol, and its structure includes:
- A pyrrolidinyl moiety
- A pyrimidine derivative
- A chloro-substituted pyrazole
These structural characteristics contribute to its interaction with various biological targets, particularly in the context of cancer therapy.
The compound primarily functions as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. It has shown promising results in inhibiting:
- FLT3 : A receptor tyrosine kinase involved in hematopoiesis and leukemogenesis.
- CDK2, CDK4, and CDK6 : Cyclin-dependent kinases critical for cell cycle regulation.
Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
These values suggest that the compound is particularly effective at low concentrations, highlighting its potential as a therapeutic agent.
Case Studies
- FLT3 Inhibition in AML : A study demonstrated that the compound effectively inhibited FLT3 mutations associated with acute myeloid leukemia (AML), leading to significant reductions in cell viability and proliferation rates .
- Combination Therapy : In a preclinical model, combining this compound with standard chemotherapy agents resulted in enhanced antitumor efficacy compared to monotherapy. This suggests a potential role in combination treatment regimens for various cancers .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. The presence of the pyrimidine-fused heterocycle at position 4 of the pyrazole is crucial for its inhibitory effects on FLT3 and CDKs. Modifications to the structure can significantly alter potency and selectivity against different kinases .
常见问题
Basic Question: What are the key synthetic pathways for this compound, and how does stereochemistry influence its synthesis?
Answer:
The compound’s synthesis typically involves multi-step regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core. Critical steps include:
- Chlorination at the 5-position of the pyrrolo[2,3-d]pyrimidine scaffold (as seen in and ).
- Amination at the 2-position using 1-methylpyrazol-4-amine under nucleophilic aromatic substitution conditions ( ).
- Stereoselective introduction of the (3S,4S)-pyrrolidinyl group via chiral auxiliaries or asymmetric catalysis to ensure correct spatial orientation .
- Final coupling of the prop-2-en-1-one moiety using a Michael addition or similar reaction ().
Methodological Note: Column chromatography (ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) are standard for purification .
Basic Question: How is the compound characterized to confirm structural integrity and stereochemical purity?
Answer:
Advanced analytical techniques are required due to the compound’s complexity:
- NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., methoxy group at pyrrolidine’s 4-position) .
- Chiral HPLC or Circular Dichroism (CD) validates stereochemical purity of the (3S,4S)-pyrrolidinyl moiety .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for the chloro-substituted pyrrolopyrimidine core .
Advanced Question: How can researchers resolve contradictions in solubility data across different experimental conditions?
Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from:
- Polymorphism: Recrystallization solvents (e.g., 2-propanol vs. methanol) may yield distinct crystal forms with varying solubility .
- pH-dependent ionization: The pyrrolidine nitrogen’s basicity (pKa ~8–9) affects solubility in aqueous buffers. Use pH-solubility profiling (e.g., phosphate buffer at pH 2–9) to map trends .
- Co-solvent systems: Ternary phase diagrams (water/ethanol/PEG) can optimize solubility for biological assays .
Advanced Question: What computational strategies predict the compound’s binding affinity to kinase targets?
Answer:
- Molecular Docking: Use Schrödinger’s Glide or AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or BTK kinases). Focus on hydrogen bonding with the pyrrolopyrimidine core and steric fit of the methoxypyrrolidine group .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the prop-2-en-1-one group in hydrophobic pockets .
- Free Energy Perturbation (FEP): Quantify binding energy changes when modifying substituents (e.g., chloro to fluoro) .
Advanced Question: How can researchers optimize reaction yields for scale-up synthesis?
Answer:
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, higher yields (52.7%) are achieved at 50°C with HCl catalysis .
- Continuous Flow Chemistry: Reduces side reactions (e.g., epimerization) by maintaining precise temperature/residence time control .
- In-line Analytics: PAT tools (e.g., ReactIR) monitor intermediate formation in real time .
Advanced Question: What are the challenges in establishing structure-activity relationships (SAR) for this compound?
Answer:
- Redundancy in substituent roles: The 1-methylpyrazol-4-ylamino group may contribute to both target binding and off-target interactions, requiring systematic truncation studies .
- Metabolic instability: The prop-2-en-1-one group is prone to Michael addition with glutathione. Replace with bioisosteres (e.g., cyclopropyl ketone) and assess metabolic stability in hepatocyte assays .
- Data normalization: Use standardized assays (e.g., IC50 in kinase panels) to compare analogs .
Advanced Question: How is the compound’s toxicity profile assessed preclinically?
Answer:
- In vitro screens: Test cytotoxicity (HEK293 or HepG2 cells) and hERG inhibition (patch-clamp assays) .
- Reactive metabolite detection: Incubate with liver microsomes and trap electrophilic intermediates (e.g., glutathione adducts) .
- In vivo tolerability: Dose escalation in rodent models (e.g., 10–100 mg/kg) with plasma exposure (AUC) and histopathology correlation .
Advanced Question: What purification challenges arise due to the compound’s stereochemical complexity?
Answer:
- Diastereomer separation: Chiral stationary phases (e.g., Chiralpak IA) resolve (3S,4S)-pyrrolidine from (3R,4R) contaminants .
- Byproduct removal: Unreacted 5-chloropyrrolopyrimidine (polar byproduct) is removed via reverse-phase HPLC (C18 column, acetonitrile/water) .
- Crystallization optimization: Additives (e.g., DMSO) modulate crystal growth to enhance enantiomeric excess (ee >98%) .
Advanced Question: How can AI/ML models accelerate the discovery of analogs with improved pharmacokinetics?
Answer:
- Generative Chemistry: Use GFlowNets or REINVENT to design analogs retaining key pharmacophores (e.g., pyrrolopyrimidine core) while optimizing logP and PSA .
- PK/PD Modeling: Train ML models on historical data to predict clearance, volume of distribution, and oral bioavailability .
- Synthetic Feasibility Scoring: Tools like ASKCOS prioritize routes with fewer steps and higher yields .
Advanced Question: What strategies validate target engagement in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein stabilization upon compound treatment .
- Photoaffinity labeling: Incorporate a photoreactive group (e.g., diazirine) into the prop-2-en-1-one moiety to crosslink with target proteins .
- Kinobeads Competition: Quantify displacement of native kinases from immobilized kinase inhibitors .
属性
IUPAC Name |
1-[(3S,4S)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXWZROLKITMS-SMDDNHRTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@@H]4CN(C[C@H]4OC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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